Methyl 3-(diethylamino)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

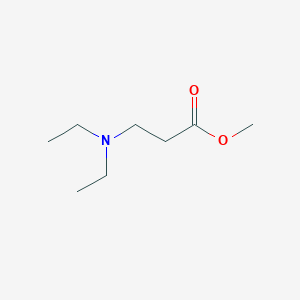

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(diethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOYBMFCELTAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276954 | |

| Record name | methyl 3-(diethylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-01-9 | |

| Record name | N, METHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(diethylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(diethylamino)propanoate (CAS: 5351-01-9)

Introduction: Deconstructing a Versatile Building Block

Methyl 3-(diethylamino)propanoate is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. At its core, it is a non-natural β-amino acid derivative, a structural class of growing importance in medicinal chemistry.[1] Its architecture, featuring a nucleophilic tertiary amine and an electrophilic methyl ester, provides a versatile platform for constructing more complex molecular frameworks. This guide moves beyond a simple recitation of properties to provide a field-proven perspective on its synthesis, characterization, reactivity, and strategic application in research and development, particularly within the pharmaceutical landscape.

The molecule's value lies not in its intrinsic biological activity, but in the physicochemical properties it imparts to larger molecules. The tertiary amine acts as a key basic center, crucial for modulating solubility and forming salts, while the β-amino ester backbone can be incorporated into peptidomimetics to enhance stability against enzymatic degradation.[2] Understanding the interplay of these functional groups is paramount to leveraging this compound's full synthetic potential.

Core Physicochemical & Structural Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in the laboratory. These parameters dictate choices for reaction conditions, purification strategies, and formulation.

Structural & Chemical Identifiers

The compound, systematically named this compound, is an achiral molecule, precluding the need for stereoisomer separation.[3] Its identity is confirmed by its unique CAS number, 5351-01-9.

-

Molecular Formula: C₈H₁₇NO₂[4]

-

Molecular Weight: 159.23 g/mol [4]

-

Key Synonyms: Methyl 3-(diethylamino)propionate, N,N-Diethyl-β-alanine methyl ester[4][5]

-

InChIKey: MGOYBMFCELTAHS-UHFFFAOYSA-N[4]

Physical & Spectroscopic Data

The following table summarizes the key physical and spectroscopic data critical for laboratory handling and quality control.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 81 °C @ 20 mmHg | [5] |

| Flash Point | 66 °C | [5] |

| Specific Gravity | 0.92 (20/20 °C) | [5] |

| Refractive Index | 1.43 | [5] |

| ¹H NMR (Predicted) | See Section 3.2 for detailed prediction | [6] |

| ¹³C NMR (Predicted) | See Section 3.2 for detailed prediction | [6] |

| IR Absorption (C=O) | ~1735-1750 cm⁻¹ | [7] |

| Mass Spec (M+H)⁺ | m/z 160.13321 | [7] |

Synthesis Pathway: The Aza-Michael Addition

The most direct and industrially scalable synthesis of this compound is the conjugate (or Aza-Michael) addition of diethylamine to methyl acrylate.[7] This reaction is efficient and proceeds by the nucleophilic attack of the secondary amine on the electron-deficient β-carbon of the acrylate.

Predicted NMR and IR Spectral Data

The following data is predicted based on the analysis of close structural analogs, such as ethyl 3-(diethylamino)propanoate, and fundamental principles of spectroscopy. [6][8]

| Analysis | Position (Label) | Predicted Chemical Shift / Wavenumber | Multiplicity / Description | Rationale |

|---|---|---|---|---|

| ¹H NMR | CH₃-CH₂-N (a) | ~1.0 ppm | Triplet (t) | Methyl protons split by adjacent CH₂ group. |

| CH₃-CH₂ -N (b) | ~2.5 ppm | Quartet (q) | Methylene protons adjacent to nitrogen, split by CH₃. | |

| N-CH₂ -CH₂ (c) | ~2.7 ppm | Triplet (t) | Methylene protons α to nitrogen, deshielded. | |

| CH₂-CH₂ -C=O (d) | ~2.4 ppm | Triplet (t) | Methylene protons α to carbonyl, deshielded. | |

| O-CH₃ (e) | ~3.6 ppm | Singlet (s) | Ester methyl protons, no adjacent protons to couple with. | |

| ¹³C NMR | C H₃-CH₂-N | ~12 ppm | Aliphatic methyl carbon. | |

| CH₃-C H₂-N | ~47 ppm | Aliphatic methylene carbon attached to nitrogen. | ||

| N-C H₂-CH₂ | ~49 ppm | Methylene carbon α to nitrogen. | ||

| CH₂-C H₂-C=O | ~32 ppm | Methylene carbon α to carbonyl. | ||

| O-C H₃ | ~51 ppm | Ester methyl carbon. | ||

| C =O | ~172 ppm | Ester carbonyl carbon, highly deshielded. | ||

| IR Spec. | C=O Stretch | 1735-1750 cm⁻¹ | Strong, Sharp | Characteristic absorption for an aliphatic ester carbonyl group. [7] |

| C-H Stretch | 2800-3000 cm⁻¹ | Medium-Strong | Aliphatic C-H bonds of ethyl and methylene groups. |

| | C-O Stretch | 1170-1200 cm⁻¹ | Strong | Characteristic absorption for the C-O single bond of the ester. |

Chemical Reactivity & Strategic Utility in Drug Design

The molecule's utility is defined by the distinct reactivity of its two functional centers: the nucleophilic/basic tertiary amine and the electrophilic ester carbonyl.

The Role of the Tertiary Amine

The diethylamino group is a moderately strong base (pKa of the conjugate acid is typically ~10-11). This basicity is a cornerstone of its function in drug development.

-

Solubility and Formulation: In many drug molecules, tertiary amines are included to allow for the formation of hydrochloride or other salts. This dramatically increases aqueous solubility, which is essential for parenteral formulations and can improve dissolution rates for oral dosage forms.

-

Receptor Interaction: A protonated tertiary amine provides a positive charge that can form critical ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a biological target's active site. This is a common and powerful interaction for enhancing binding affinity.

The β-Amino Ester Moiety

As a derivative of β-alanine, this structural unit is a "non-natural" amino acid. Its incorporation into peptide-like molecules offers a key strategic advantage.

-

Proteolytic Stability: Natural peptides are constructed from α-amino acids and are rapidly degraded by proteases in the body. Introducing a β-amino acid into the backbone disrupts the natural spacing and conformation, rendering the resulting peptidomimetic resistant to enzymatic cleavage and significantly extending its in-vivo half-life. [1]* Conformational Control: The additional methylene group in the backbone of a β-amino acid provides greater conformational flexibility but can also be used to induce specific secondary structures (e.g., helices, turns) that can mimic the bioactive conformation of a natural peptide ligand.

Application as a Pharmaceutical Intermediate

While a direct precursor to a single marketed drug is not prominently documented, its role as a building block is clear. It serves as a scaffold to introduce the N,N-diethyl-β-alanine structure into larger, more complex active pharmaceutical ingredients (APIs). Its derivatives are investigated for a range of activities, including potential antimicrobial properties. [2][7]The ester can be hydrolyzed to the corresponding carboxylic acid for peptide coupling or converted to amides, further expanding its synthetic utility.

Safety & Handling

As a laboratory chemical, proper handling is essential. This compound is classified with the following hazards:

-

H315: Causes skin irritation. [4]* H318: Causes serious eye damage. [4]* H335: May cause respiratory irritation. [4] Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles (face shield recommended), nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place under an inert atmosphere, as the compound is listed as air-sensitive. [5]

Conclusion

This compound (CAS: 5351-01-9) is more than a simple chemical intermediate; it is a strategic tool for the medicinal chemist and drug development professional. Its value is realized through the rational incorporation of its structural features—a basic tertiary amine for modulating pharmacokinetics and target binding, and a β-amino acid backbone for enhancing metabolic stability. The robust and scalable synthesis via Aza-Michael addition, combined with straightforward analytical validation, makes it an accessible and reliable component in the synthetic chemist's arsenal. By understanding the causality behind its synthesis, reactivity, and strategic application, researchers can effectively leverage this versatile building block to construct novel therapeutics with improved developability profiles.

References

-

The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219165, this compound. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015533, Methyl 3-(diethylamino)-2-methylpropanoate. Retrieved January 23, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of Ethyl 3-(N,N-Diethylamino)propionate. Retrieved January 23, 2026, from [Link]

-

Ladeira, S., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Canadian Journal of Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN102381996A - Preparation method of diethylaminoethyl methacrylate.

-

Wikipedia. (n.d.). NDTDI. Retrieved January 23, 2026, from [Link]

-

Kumar, V., & Singh, P. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Available at: [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved January 23, 2026, from [Link]

-

Gámez-Montaño, R. (2015). Amino Acids in the Development of Prodrugs. Amino Acids. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-(diethylamino)acrylate. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved January 23, 2026, from [Link]

Sources

- 1. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C8H17NO2 | CID 219165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-(Diethylamino)propionate | 5351-01-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. Buy this compound | 5351-01-9 [smolecule.com]

- 8. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"physical and chemical properties of Methyl 3-(diethylamino)propanoate"

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-(diethylamino)propanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted β-amino acid ester, is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a tertiary amine and a methyl ester, imparts a unique combination of physical and chemical properties that make it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its key characteristics, synthesis, and analytical protocols, grounded in established scientific principles to support its application in research and development.

Molecular Structure and Identification

This compound is characterized by a propanoate backbone with a diethylamino group at the β-position. The molecule is achiral and possesses six rotatable bonds, which contributes to its conformational flexibility.[1][2] The tertiary amine functionality is a key structural feature, influencing the molecule's basicity and reactivity.[1]

Key identifiers for this compound are summarized below:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5351-01-9[3] |

| Molecular Formula | C₈H₁₇NO₂[3][4] |

| Molecular Weight | 159.23 g/mol [2][4] |

| Canonical SMILES | CCN(CC)CCC(=O)OC[4] |

| InChIKey | MGOYBMFCELTAHS-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical state and solubility of this compound are dictated by its molecular structure. The presence of the polar ester and amino groups allows for some interaction with polar solvents, while the alkyl chains provide lipophilic character. It is a liquid at room temperature, indicating that its melting point is below ambient temperatures.[1][5]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 81 °C at 20 mmHg | [1][5] |

| Density | 0.92 g/cm³ (at 20 °C) | [5] |

| Refractive Index | 1.43 | [5] |

| Flash Point | 66 °C | [5] |

| Solubility | Expected to be soluble in common organic solvents. Based on structurally similar esters like methyl propionate, it is expected to have some solubility in water.[2] | N/A |

Chemical Properties and Reactivity

The reactivity of this compound is characterized by the interplay of its two functional groups.

-

Ester Group Reactivity : The methyl ester can undergo hydrolysis under acidic or basic conditions to yield 3-(diethylamino)propanoic acid and methanol.[1] It can also undergo transesterification in the presence of other alcohols.[1]

-

Amine Group Reactivity : The lone pair of electrons on the nitrogen atom of the diethylamino group makes it nucleophilic and basic. This allows it to participate in nucleophilic substitution reactions.[1]

-

Stability : The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[5] While it can be stored at room temperature, keeping it in a cool, dark place is recommended.[5][6] Limited thermal stability has also been noted.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Aza-Michael addition of diethylamine to methyl acrylate.[1] This reaction is a nucleophilic conjugate addition where the amine adds to the β-carbon of the α,β-unsaturated ester.

Caption: Synthesis of this compound via Aza-Michael Addition.

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol is based on general procedures for the Aza-Michael addition of amines to acrylates.[7][8]

Materials:

-

Diethylamine

-

Methyl acrylate

-

Anhydrous solvent (e.g., THF, acetonitrile, or neat)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyl acrylate (1.0 equivalent). If using a solvent, add it to the flask. Cool the flask to 0 °C in an ice bath.

-

Addition of Amine: Add diethylamine (1.0-1.2 equivalents) dropwise to the stirred solution of methyl acrylate over a period of 30 minutes. The reaction is often exothermic, so slow addition is crucial to maintain temperature control.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.[1]

-

¹³C NMR : The carbon NMR spectrum provides information about the carbon skeleton.[1]

-

A signal in the range of 170-175 ppm for the ester carbonyl carbon.[1]

-

Signals for the methylene carbons of the propanoate chain and the ethyl groups.

-

A signal for the methyl carbon of the ester group.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band for the ester carbonyl group (C=O) stretching vibration, typically found in the region of 1730-1750 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z corresponding to the molecular weight (159.23).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements :

-

It is also a combustible liquid.[5]

-

Precautions :

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources. As it is air-sensitive, storage under an inert gas is recommended.[5]

-

Applications in Research and Development

The unique structure of this compound makes it a useful intermediate in several areas:

-

Organic Synthesis : It serves as a precursor for the synthesis of more complex molecules, including N-heterocyclic carbenes (NHCs), which are important catalysts.[1]

-

Medicinal Chemistry : There is preliminary research suggesting potential antimicrobial activity, indicating its potential as a scaffold for the development of new therapeutic agents.[1]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and safe use in a research setting. This guide provides the foundational knowledge for scientists and researchers to leverage the potential of this versatile compound in their work.

References

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

ACS Publications. (2019). Full and Partial Amidation of Poly(methyl acrylate) as Basis for Functional Polyacrylamide (Co)Polymers. Retrieved from [Link]

-

MDPI. (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

-

NIH. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from [Link]

Sources

- 1. Buy this compound | 5351-01-9 [smolecule.com]

- 2. METHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C8H17NO2 | CID 219165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-(Diethylamino)propionate | 5351-01-9 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Methyl 3-(diethylamino)propanoate for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(diethylamino)propanoate is an organic compound with the molecular formula C₈H₁₇NO₂.[1][2] It belongs to the class of beta-amino acid derivatives and is characterized by a diethylamino group attached to a propanoate backbone.[3] This compound serves as a valuable building block in organic synthesis and is explored in medicinal chemistry for its potential biological activities.[3] A thorough understanding of its structural features through spectroscopic analysis is paramount for its application in research and development. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular structure and chemical properties.

Molecular Structure and Properties

This compound has a molecular weight of approximately 159.23 g/mol .[1][4] The molecule is achiral and consists of a tertiary diethylamino group, a three-carbon alkyl chain, and a methyl ester moiety.[1][3] The tertiary amine influences the compound's basicity and potential for hydrogen bonding.[3]

Key Properties:

| Property | Value |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol [1][4] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 81 °C at 20 mmHg |

| Refractive Index | 1.43 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][6] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to prepare a dilute solution.[7]

-

Instrument: A high-resolution NMR spectrometer is used for analysis.[8]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Tetramethylsilane (TMS) is used as an internal standard with a chemical shift of 0.0 ppm.[7][9]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, one can predict the chemical shifts, multiplicities, and integration values.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~2.75 | Triplet | 2H | -N-CH₂-CH₂- |

| ~2.55 | Quartet | 4H | -N-(CH₂-CH₃)₂ |

| ~2.45 | Triplet | 2H | -CH₂-C(O)- |

| ~1.02 | Triplet | 6H | -N-(CH₂-CH₃)₂ |

-

-OCH₃ (Methyl Ester): A singlet at approximately 3.67 ppm corresponds to the three protons of the methyl ester group.

-

-N-CH₂-CH₂- and -CH₂-C(O)- (Propanoate Chain): Two triplets, one around 2.75 ppm and another around 2.45 ppm, are indicative of the two methylene groups in the propanoate chain, which are coupled to each other.

-

-N-(CH₂-CH₃)₂ (Diethylamino Group): A quartet at about 2.55 ppm and a triplet at about 1.02 ppm are characteristic of the ethyl groups attached to the nitrogen atom. The quartet arises from the methylene protons being split by the adjacent methyl protons, and the triplet is due to the methyl protons being split by the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C=O (Ester Carbonyl) |

| ~51.5 | -OCH₃ |

| ~49.0 | -N-CH₂-CH₂- |

| ~47.5 | -N-(CH₂-CH₃)₂ |

| ~32.0 | -CH₂-C(O)- |

| ~11.5 | -N-(CH₂-CH₃)₂ |

-

C=O (Ester Carbonyl): The signal for the carbonyl carbon of the ester group is expected to appear downfield, around 172.5 ppm.[7]

-

-OCH₃: The carbon of the methyl ester group will have a chemical shift of approximately 51.5 ppm.

-

Alkyl Carbons: The carbons of the diethylamino and propanoate groups will appear in the upfield region of the spectrum, with their specific chemical shifts determined by their proximity to the electronegative nitrogen and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule.[10][11]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument: An FTIR (Fourier Transform Infrared) spectrometer is used to obtain the spectrum.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970, 2930, 2870 | Strong | C-H stretch (aliphatic)[3] |

| ~1732 | Strong | C=O stretch (ester)[3] |

| ~1170 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch (amine) |

-

C=O Stretch: A strong absorption band around 1732 cm⁻¹ is a clear indication of the ester carbonyl group.[3] This falls within the typical range of 1730-1750 cm⁻¹ for aliphatic esters.[3]

-

C-H Stretch: Strong, overlapping bands in the 2800-3000 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the methyl, methylene, and ethyl groups.[3]

-

C-O Stretch: The C-O stretching vibration of the ester group typically appears as a strong band in the 1000-1300 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to be observed in the fingerprint region, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[12]

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is common for this type of compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

MS Spectral Data and Interpretation

The mass spectrum of this compound reveals a molecular ion peak and characteristic fragment ions.

MS Spectral Data:

| m/z | Ion |

| 159.12538 | [M]⁺ (Molecular Ion)[3] |

| 160.13321 | [M+H]⁺ (Protonated Molecular Ion)[3] |

| 182.11515 | [M+Na]⁺ (Sodium Adduct)[3] |

| 177.15975 | [M+NH₄]⁺ (Ammonium Adduct)[3] |

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 159.12538 confirms the molecular formula C₈H₁₇NO₂.[3] Under positive electrospray ionization, the protonated molecular ion [M+H]⁺ at m/z 160.13321 is often the most abundant.[3]

-

Fragmentation Pattern: Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group.[12][13] For this molecule, fragmentation can also be initiated by the nitrogen atom of the diethylamino group.[14] A likely fragmentation involves the loss of the methoxy group (-OCH₃) or the entire methyl ester group. Alpha-cleavage next to the nitrogen atom is also a characteristic fragmentation for amines.[14]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Plausible fragmentation pathway for this compound in MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the overall carbon-hydrogen framework. The IR spectrum verifies the presence of the key ester and amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this versatile chemical compound.

References

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(diethylamino)-2-methylpropanoate. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8(225). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Esters. An Introduction. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Scribd. (n.d.). Organic Chemistry - Esters Lab & Lab Report (Making Scents of Esters). Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MIT DSpace. (2017). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

Dummies. (2016). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

YouTube. (2015). Functional Groups from Infrared Spectra. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

BYJU'S. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Buy this compound | 5351-01-9 [smolecule.com]

- 4. This compound | C8H17NO2 | CID 219165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. csub.edu [csub.edu]

- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

An In-depth Technical Guide to Methyl 3-(diethylamino)propanoate: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(diethylamino)propanoate, a versatile tertiary amine ester with significant applications in organic synthesis and pharmaceutical development. This document delves into its nomenclature, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its role as a key building block for more complex molecules. Authored from the perspective of a Senior Application Scientist, this guide aims to bridge the gap between theoretical knowledge and practical application, offering field-proven insights for researchers and developers.

Introduction and Nomenclature

This compound is a valuable bifunctional molecule incorporating both a tertiary amine and a methyl ester. This unique combination makes it a versatile intermediate in various chemical transformations. Due to its structure, it is known by several systematic and common names across chemical literature and commercial suppliers. A thorough understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.

The compound is structurally an ester of β-alanine where the nitrogen atom is disubstituted with ethyl groups. Its IUPAC name is This compound .[1][2]

A comprehensive list of its alternative names and identifiers are provided below for clarity and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name | Context/Origin |

| IUPAC Name | This compound | Systematic nomenclature.[1][2] |

| Common Name | Methyl 3-(diethylamino)propionate | Frequently used in commercial listings.[3] |

| Systematic Name | 3-(Diethylamino)propionic acid methyl ester | Emphasizes the parent carboxylic acid.[2] |

| Amino Acid-Based | Methyl N,N-diethyl-β-alaninate | Highlights its derivation from β-alanine.[3] |

| Alternative Name | N,N-Diethyl-β-alanine methyl ester | Common in biochemical contexts.[2] |

| Alternative Name | methyl beta-diethylaminopropionate | A common variation of the propionate name.[1] |

| CAS Number | 5351-01-9 | Unique Chemical Abstracts Service identifier.[2] |

| PubChem CID | 219165 | PubChem Compound Identification number.[1] |

| Molecular Formula | C₈H₁₇NO₂ | Represents the elemental composition.[1][2][4] |

| Molecular Weight | 159.23 g/mol | The mass of one mole of the substance.[1][2][4] |

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 81 °C at 20 mmHg | [3] |

| Density | 0.92 g/mL (20/20 °C) | [3] |

| Refractive Index | 1.43 (20 °C) | [3] |

| Flash Point | 66 °C | [3] |

| Storage | Room temperature, under inert gas, in a cool, dark place (<15°C recommended). Air sensitive. | [3] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-N stretching of the tertiary amine will appear in the 1250-1020 cm⁻¹ region. Aliphatic C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 128, and cleavage at the C-C bond alpha to the nitrogen atom.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of diethylamine to methyl acrylate. This reaction is highly atom-economical and typically proceeds under mild conditions.[7]

Reaction Mechanism: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine to the β-carbon of methyl acrylate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. For secondary amines, the reaction mechanism is believed to be a 1,2-addition forming a zwitterion, followed by a rate-determining amine-assisted proton transfer.[8]

Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for Michael additions of amines to acrylates.[9][10] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Diethylamine

-

Methyl acrylate

-

Methanol (or other suitable solvent, or neat)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place methyl acrylate (1.0 eq). If a solvent is used, dissolve the methyl acrylate in methanol.

-

Addition of Amine: Cool the flask in an ice bath. Slowly add diethylamine (1.0-1.2 eq) to the stirred solution of methyl acrylate. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required to drive the reaction to completion. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for similar Michael additions.[10]

-

Work-up: Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation.[9] Collect the fraction boiling at approximately 81 °C at 20 mmHg.[3]

Self-Validation: The purity of the final product should be assessed by GC and its identity confirmed by NMR and IR spectroscopy. The yield should be calculated based on the limiting reagent.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. One study has reported the use of this compound as a starting material for the synthesis of NHCs.[11] The synthesis involves a multi-step sequence where the propanoate serves as a scaffold to construct the heterocyclic ring of the NHC precursor.[12][13]

Sources

- 1. This compound | C8H17NO2 | CID 219165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Methyl 3-(Diethylamino)propionate | 5351-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy this compound | 5351-01-9 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

"Methyl 3-(diethylamino)propanoate safety data sheet (SDS) and hazards"

An In-Depth Technical Guide to the Safe Handling and Hazard Profile of Methyl 3-(diethylamino)propanoate

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, potential hazards, and emergency procedures related to this compound (CAS: 5351-01-9). As a versatile building block in organic synthesis, understanding its chemical properties and associated risks is paramount to ensuring laboratory safety and experimental integrity.

Introduction: A Profile of a Versatile Reagent

This compound is an organic compound featuring both a tertiary amine and a methyl ester functional group.[1] This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including N-heterocyclic carbenes (NHCs) for catalysis and compounds with potential applications in medicinal chemistry.[1] Its utility, however, is paired with a specific hazard profile that necessitates rigorous adherence to safety protocols. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven understanding of the risks and the scientific rationale behind the recommended safety procedures.

Section 1: Chemical and Physical Identity

A precise understanding of a substance's physical properties is the foundation of a reliable risk assessment. The properties of this compound dictate its behavior under various laboratory conditions, from storage to reaction.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 3-(Diethylamino)propionate, Methyl N,N-Diethyl-β-alaninate | [3][4] |

| CAS Number | 5351-01-9 | [3][5] |

| Molecular Formula | C₈H₁₇NO₂ | [1][5] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Boiling Point | 81 °C @ 20 mmHg | [3] |

| Flash Point | 66 °C (150.8 °F) | [3] |

| Specific Gravity | 0.92 (20/20 °C) | [3] |

Section 2: Comprehensive Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. This compound is classified with several significant hazards that demand careful consideration.

| Hazard Class | Category | Signal Word | Hazard Statement (H-code) | Source(s) |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage | [2] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | [2] |

| Combustible Liquid | 4 | Warning | H227: Combustible liquid | [3] |

Expert Analysis of Hazards:

-

H318: Causes serious eye damage. This is the most critical hazard associated with this compound. The "Danger" signal word and Category 1 classification indicate that contact can lead to irreversible damage, including potential blindness. This is not mere irritation; it is a direct threat to vision. The causality is clear: the chemical's properties allow it to inflict severe injury upon contact with delicate eye tissue. This mandates the most stringent level of eye protection.

-

H315: Causes skin irritation. While less severe than the ocular hazard, prolonged or repeated skin contact can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent direct exposure.

-

H335: May cause respiratory irritation. The compound's vapor pressure, while not exceedingly high, is sufficient for its vapors or aerosols to be inhaled, leading to irritation of the nose, throat, and lungs. This is the primary rationale for the mandatory use of engineering controls like chemical fume hoods.

-

H227: Combustible liquid. With a flash point of 66°C, this substance is not classified as flammable but as combustible.[3] This means it must be heated to this temperature to generate a vapor concentration sufficient for ignition. While the immediate fire risk at ambient temperature is lower than that of a flammable solvent like acetone, it is still crucial to store it away from heat, sparks, and open flames.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves layering engineering controls, personal protective equipment (PPE), and established procedures to minimize exposure. Each protocol described below is a direct response to the hazards identified in Section 2.

3.1: Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound that could generate vapors or aerosols (e.g., weighing, transferring, use in reactions) must be performed inside a certified chemical fume hood. This is the primary engineering control to mitigate the respiratory irritation hazard (H335).

-

Emergency Stations: An ANSI-compliant emergency eyewash station and safety shower must be immediately accessible in the laboratory. The severe eye damage risk (H318) makes the immediate availability of an eyewash station non-negotiable.

3.2: Personal Protective Equipment (PPE): The Essential Barrier

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when there is any risk of splashing. | Addresses the critical H318 hazard (Causes serious eye damage). |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). Check manufacturer's data for breakthrough time and permeation rate. | Prevents skin contact and addresses the H315 hazard (Causes skin irritation). |

| Body | A fully buttoned, long-sleeved laboratory coat. | Protects skin on the arms and body from accidental splashes. |

3.3: Handling and Storage Procedures

-

Air Sensitivity: Some suppliers note that this material is air-sensitive.[4] For long-term storage and to maintain purity, it is best practice to store it under an inert atmosphere (e.g., Nitrogen or Argon).

-

Storage: Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3][4] Storage should be away from heat sources and open flames to respect its combustible nature (H227).[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or exothermic reactions.

Section 4: Standard Operating Procedure for Safe Use

The following workflow provides a logical sequence for safely handling this compound.

Caption: Safe Handling Workflow for this compound.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating injury.

-

Eye Contact (H318): Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention without delay.

-

Skin Contact (H315): Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation (H335): Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Spill Response: Evacuate the area. Wearing the appropriate PPE, absorb small spills with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for hazardous waste disposal. Prevent the spill from entering drains.

-

Fire Fighting (H227): Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Regulatory Compliance: All waste containing this compound must be treated as hazardous waste. It should be disposed of in accordance with institutional, local, and national regulations.

-

Procedure: Collect waste in a designated, properly labeled, and sealed container. Never dispose of this chemical down the drain. Follow the P501 precautionary statement: "Dispose of contents/container to an approved waste disposal plant".[3][4]

Conclusion

This compound is a valuable chemical reagent whose utility is accompanied by significant, manageable hazards. The risk of serious eye damage is the most acute concern and dictates stringent protocols for eye protection. By understanding the causality behind its hazard classifications—from respiratory irritation to its combustible nature—and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely utilize this compound in their work.

References

-

Methyl 3-(Diethylamino)propionate 5351-01-9 . Tokyo Chemical Industry Co., Ltd.

-

This compound 5351-01-9 wiki . Guidechem.

-

Methyl 3-(dimethylamino)propionate 99% 3853-06-3 . Sigma-Aldrich.

-

This compound | C8H17NO2 | CID 219165 . PubChem, National Institutes of Health.

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 . PubChem, National Institutes of Health.

-

Buy this compound | 5351-01-9 . Smolecule.

-

Methyl 3-(Diethylamino)propionate 5351-01-9 . TCI (Shanghai) Development Co., Ltd.

Sources

- 1. Buy this compound | 5351-01-9 [smolecule.com]

- 2. This compound | C8H17NO2 | CID 219165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(Diethylamino)propionate | 5351-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Methyl 3-(Diethylamino)propionate | 5351-01-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

"chemical reactivity of the diethylamino group in propanoates"

An In-depth Technical Guide to the Chemical Reactivity of the Diethylamino Group in Propanoates

Introduction: A Tale of Two Functional Groups

The diethylamino propanoate scaffold represents a fascinating intersection of chemical functionalities pivotal in organic synthesis and medicinal chemistry. Comprising a tertiary amine—the diethylamino group—and an ester—the propanoate moiety—this structure is more than the sum of its parts. The tertiary amine, with its nucleophilic and basic lone pair of electrons, is a hub of reactivity. Simultaneously, the propanoate ester presents an electrophilic carbonyl center, susceptible to hydrolysis and other nucleophilic attacks. Molecules incorporating this framework are prevalent, with the diethylamino group being a common feature in active pharmaceutical ingredients (APIs) where it often enhances solubility and modulates biological activity.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a textbook overview. It delves into the nuanced reactivity of the diethylamino group within this specific molecular context. We will explore the causal mechanisms behind its characteristic reactions, provide field-proven experimental insights, and discuss the implications for synthesis, stability, and metabolic fate—critical considerations in the journey from molecule to medicine.

The Dual Nature of the Diethylamino Nitrogen: Nucleophilicity and Basicity

The chemical behavior of the diethylamino group is dominated by the lone pair of electrons on the nitrogen atom. This lone pair dictates its function as both a potent nucleophile and a Brønsted-Lowry base.

Nucleophilic Reactivity

As a nucleophile, the diethylamino group readily attacks electron-deficient centers. This reactivity is fundamental to its role in synthesis and is also a key pathway for its degradation and metabolic transformation.

-

Alkylation and Quaternization: A classic manifestation of its nucleophilicity is the reaction with alkyl halides, such as methyl iodide, to form a quaternary ammonium salt.[3] This reaction, often termed exhaustive methylation when driven to completion, is the foundational step for the Hofmann elimination, a critical synthetic transformation discussed later. The resulting permanent positive charge on the nitrogen atom dramatically alters the molecule's physical and chemical properties.

-

Reaction with Other Electrophiles: The nitrogen can react with a wide array of electrophiles, including acyl chlorides, anhydrides, and epoxides, to form new C-N bonds. The choice of solvent can significantly modulate this reactivity; polar aprotic solvents, which do not strongly solvate the nucleophile, can enhance reaction rates compared to protic solvents where hydrogen bonding can hinder the nitrogen's lone pair.[4]

Basicity and Salt Formation

The diethylamino group is a moderately strong base (typical pKa of the conjugate acid is around 10-11). This basicity is crucial for its application in drug formulations.

-

Salt Formation: It readily reacts with both inorganic and organic acids to form water-soluble salts.[3] This is a cornerstone strategy in drug development to improve the bioavailability of amine-containing drugs. The resulting cationic ammonium center can engage in favorable ion-dipole interactions with water.

-

Catalytic Role: In certain contexts, the diethylamino group can function as a general base catalyst, abstracting a proton to facilitate a reaction elsewhere in the molecule or in an intermolecular reaction.

The diagram below illustrates the primary reactive sites of a typical diethylamino propanoate structure.

Caption: Key reactive centers in the diethylamino propanoate structure.

Signature Transformations of the Diethylamino Group

The inherent reactivity of the diethylamino group makes it susceptible to several key chemical and metabolic transformations. Understanding these reactions is critical for predicting drug stability, identifying potential metabolites, and designing synthetic pathways.

N-Oxidation: A Primary Metabolic Route

The oxidation of tertiary amines to their corresponding N-oxides is a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[5][6] This transformation can also be achieved synthetically using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The formation of an N-oxide introduces a highly polar N-O bond, which typically increases water solubility and facilitates excretion. While often a detoxification pathway, N-oxides can sometimes be reduced back to the parent amine in vivo, creating a metabolic cycle.

Oxidative Dealkylation and Iminium Ion Formation

A more consequential metabolic pathway involves the CYP450-mediated oxidation of the carbon atom alpha to the nitrogen.[6] This process generates an unstable carbinolamine intermediate that rapidly fragments to yield a secondary amine and an aldehyde. For the diethylamino group, this results in the loss of an ethyl group (as acetaldehyde) to form an ethylamino derivative.

Crucially, the intermediate in this process is a reactive N,N-diethyliminium ion.[6][7] This electrophilic species can be attacked by cellular nucleophiles, such as DNA and proteins, leading to covalent binding and potential toxicity. This bioactivation pathway is a significant concern in drug safety assessment.

Caption: Key metabolic oxidation pathways for a tertiary amine.

The Hofmann Elimination: From Amine to Alkene

The Hofmann elimination is a powerful synthetic reaction that converts a tertiary amine into a less-substituted ("Hofmann") alkene via a quaternary ammonium intermediate.[8][9] This reaction provides a strategic method for introducing unsaturation into a molecule or for cleaving C-N bonds.

The process involves two main stages:

-

Exhaustive Methylation: The diethylamino propanoate is treated with excess methyl iodide to form the quaternary ammonium iodide salt.

-

Elimination: The iodide salt is then treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide. Upon heating, this intermediate undergoes an E2 elimination reaction where the hydroxide base abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the Hofmann product. In the case of the diethylamino group, this results in the formation of ethene and N,N-diethylmethylamine.[10][11]

Caption: A simplified workflow for the Hofmann Elimination reaction.

Interplay with the Propanoate Moiety and Stability

While the diethylamino group is the primary focus, its interaction with the propanoate ester cannot be ignored. The ester linkage is susceptible to hydrolysis, a key degradation pathway for many drugs.

-

Ester Hydrolysis: The propanoate ester can be hydrolyzed under both acidic and basic conditions to yield propanoic acid and the corresponding diethylamino-alcohol. The stability of the ester is highly pH-dependent, often showing maximum stability in a slightly acidic pH range (e.g., pH 3.5-4.5).[12]

-

Intramolecular Interactions: Although separated by a flexible alkyl chain, the potential for intramolecular catalysis of ester hydrolysis by the nearby amine group exists, though it is often less significant than intermolecular acid/base catalysis. The protonated form of the amine is unlikely to influence the ester electronically, but the free base could potentially act as a nucleophile or general base.

Experimental Protocols: A Self-Validating System

To bridge theory with practice, this section provides a representative protocol. The causality for key steps is explained to ensure a deep understanding of the process.

Protocol: N-Oxidation of Ethyl 3-(diethylamino)propanoate

This protocol describes the synthesis of the corresponding N-oxide using m-CPBA, a common and effective oxidizing agent.

Objective: To convert the tertiary amine functionality into an N-oxide while preserving the ester group.

Materials:

-

Ethyl 3-(diethylamino)propanoate (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol solvent system

Experimental Workflow:

-

Dissolution and Cooling (Causality: Control of Exothermicity): Dissolve ethyl 3-(diethylamino)propanoate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath. This initial cooling is critical because the oxidation of amines is exothermic. Maintaining a low temperature prevents side reactions and potential degradation of the desired product.

-

Addition of Oxidant (Causality: Stoichiometric Control): In a separate beaker, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Using a slight excess of m-CPBA ensures complete conversion of the starting amine. The slow, dropwise addition is another measure to control the reaction's exotherm.

-

Reaction Monitoring (Causality: Verification of Completion): Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate:Methanol mobile phase. The N-oxide product is significantly more polar and will have a much lower Rf value than the starting amine. TLC is an essential, rapid check to ensure the starting material has been consumed before proceeding to the workup, preventing unnecessary purification challenges.

-

Aqueous Workup (Causality: Removal of Acidic Byproducts): Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. The NaHCO₃ neutralizes the acidic m-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt, which is removed into the aqueous phase.

-

Washing and Drying (Causality: Removal of Impurities): Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water and some water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification (Causality: Isolation of Pure Product): Purify the crude residue by flash column chromatography on silica gel. The highly polar N-oxide often requires a polar solvent system, such as a gradient of methanol in ethyl acetate (e.g., 0% to 20% methanol), for elution. This step is crucial for isolating the N-oxide from any unreacted starting material and byproducts.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The protons on the carbons alpha to the N-oxide nitrogen will typically show a significant downfield shift compared to the parent amine.[5]

Summary and Outlook

The diethylamino group in propanoates is a versatile and highly reactive functional group. Its nucleophilicity and basicity are central to its role in synthesis and drug design, enabling reactions such as alkylation and salt formation. However, this reactivity also opens pathways for metabolic transformation, including N-oxidation and oxidative dealkylation, the latter of which can produce potentially toxic iminium ion intermediates. Furthermore, classic organic reactions like the Hofmann elimination provide powerful tools for synthetic manipulation.

For researchers in drug development, a thorough understanding of these reaction pathways is not merely academic; it is essential for predicting metabolic fate, designing more stable analogues, and avoiding potential bioactivation liabilities. By appreciating the nuanced chemistry of this seemingly simple moiety, scientists can better harness its properties to create safer and more effective chemical entities.

References

-

Exploring Diethylaminoethyl Cellulose: Synthesis, Stability, and Degradation Dynamics. ResearchGate. Available at: [Link]

-

Methyl 3-(diethylamino)propanoate | C8H17NO2. PubChem, National Institutes of Health. Available at: [Link]

-

Prediction of Nucleophilicity and Electrophilicity Based on a Machine-Learning Approach. Wiley Online Library. Available at: [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

-

Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois. Available at: [Link]

-

Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. Arkivoc. Available at: [Link]

-

Nucleophilicity (nucleophile strength). Khan Academy. Available at: [Link]

-

Catalytic Destabilization of Ethyl Propanoate: A Mechanistic Study. Patsnap Eureka. Available at: [Link]

-

Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

-

Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. PMC, National Institutes of Health. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC, PubMed Central. Available at: [Link]

-

Research team discover new reaction for making tertiary amines. European Pharmaceutical Review. Available at: [Link]

-

Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]

-

1-diethylamino-3-butanone. Organic Syntheses Procedure. Available at: [Link]

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]

-

MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]

-

Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. PubMed. Available at: [Link]

-

Hofmann elimination. Wikipedia. Available at: [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. Purdue University. Available at: [Link]

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available at: [Link]

-

Hofmann Elimination. BYJU'S. Available at: [Link]

-

Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. Oreate AI Blog. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Khan Academy [khanacademy.org]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. adichemistry.com [adichemistry.com]

- 11. Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 12. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Esterification Reactions Involving Methyl 3-(diethylamino)propanoate

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(diethylamino)propanoate is a versatile chemical intermediate whose value in organic synthesis, particularly in the pharmaceutical industry, is intrinsically linked to its reactivity.[1] This guide provides a comprehensive exploration of the esterification reactions involving this compound, with a primary focus on transesterification. We will delve into the mechanistic underpinnings of both acid and base-catalyzed pathways, provide detailed experimental protocols, and discuss the critical parameters that govern reaction success. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for scientists leveraging this compound as a building block for complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: The Profile of a Versatile Intermediate

This compound, with the molecular formula C₈H₁₇NO₂, is an ester characterized by a tertiary amine (diethylamino group) attached to a propanoate backbone.[1][2][3] This bifunctional nature—possessing both a nucleophilic amine and an electrophilic ester group—makes it a valuable synthon in medicinal chemistry and organic synthesis.[1] It serves as a key starting material for creating a diverse range of larger molecules where the diethylamino moiety is a common pharmacophore.[4][5]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl N,N-diethyl-beta-alaninate, 3-Diethylamino-propionic acid methyl ester | [2][3] |

| CAS Number | 5351-01-9 | [2] |

| Molecular Formula | C₈H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | [6] |

| SMILES | CCN(CC)CCC(=O)OC | [2][3] |

The Core Reaction: Transesterification

While this compound can be synthesized, its primary role in subsequent esterification reactions is as a substrate for transesterification . This reaction involves the conversion of one ester into another by reaction with an alcohol.[7] The general equation is:

RCOOR¹ + R²OH ⇌ RCOOR² + R¹OH

In our case, this compound (RCOOR¹) reacts with a new alcohol (R²OH) to form a new 3-(diethylamino)propanoate ester (RCOOR²) and methanol (R¹OH). This is a reversible equilibrium-driven process, and successful execution requires careful control of reaction conditions to shift the equilibrium towards the desired product.[8]

Mechanistic Pathways: Acid vs. Base Catalysis

The choice between acid and base catalysis is a critical decision point in planning a transesterification reaction, as each pathway has distinct advantages and mechanistic features.

Acid-Catalyzed Transesterification

Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common catalysts for this transformation.[9][10] The mechanism proceeds via protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol.

Mechanism:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst.

-

Nucleophilic Attack: The new alcohol (R²OH) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, eliminating methanol and forming the protonated new ester.

-

Deprotonation: The catalyst is regenerated by deprotonation of the new ester.

According to density functional theory (DFT) calculations, the rate-determining step in acid-catalyzed esterification is the initial protonation of the carbonyl group, which generates a highly reactive acylium ion intermediate.[11]

Caption: Acid-Catalyzed Transesterification Pathway.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed route.[12] Common catalysts include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOCH₃).[7] The mechanism involves the formation of a potent alkoxide nucleophile.

Mechanism:

-

Alkoxide Formation: The basic catalyst deprotonates the incoming alcohol (R²OH) to form a highly nucleophilic alkoxide (R²O⁻).

-

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group.

-

Proton Transfer: The newly formed methoxide deprotonates the catalyst-regenerating alcohol, shifting the equilibrium.

A key consideration is that the presence of water must be strictly avoided in base-catalyzed reactions, as it can lead to saponification (hydrolysis) of the ester, which is an undesirable side reaction.[7]

Caption: Standardized Experimental Workflow.

Protocol 1: Acid-Catalyzed Transesterification with 1-Butanol